N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide
Description
The exact mass of the compound this compound is 297.13649347 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(E)-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-22-17-11-7-15(8-12-17)19-18(20)13-6-14-4-9-16(21-2)10-5-14/h4-13H,3H2,1-2H3,(H,19,20)/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJYGGQEAMITCH-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19186-87-9 | |
| Record name | N-(4-ETHOXYPHENYL)-3-(4-METHOXYPHENYL)ACRYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within the Broader Class of Cinnamide and Acrylamide Derivatives
N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide belongs to the larger families of organic compounds known as cinnamides and acrylamides. Structurally, it is a derivative of acrylamide (B121943), which is an organic compound with the chemical formula CH₂=CHCONH₂. The defining feature of acrylamides is the vinyl group attached to the carbonyl carbon of an amide. The cinnamide scaffold, a subset of acrylamides, is characterized by a phenyl group attached to the β-carbon of the acrylamide core.
These classes of compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. The reactivity of the α,β-unsaturated carbonyl group in the acrylamide moiety allows for potential covalent interactions with biological nucleophiles, such as cysteine residues in proteins. This reactivity is a key factor in the mechanism of action for many biologically active acrylamides.
Derivatives of cinnamide and acrylamide have been reported to exhibit a diverse array of pharmacological properties, including but not limited to:
Anticancer activity: Many acrylamide derivatives have been investigated for their potential to inhibit the growth of cancer cells. nih.gov
Anti-inflammatory effects: Certain cinnamides have shown promise in modulating inflammatory pathways.
Antimicrobial properties: The acrylamide scaffold has been incorporated into molecules with activity against various pathogens.
Neuroprotective potential: Some studies have explored the use of these derivatives in the context of neurodegenerative diseases.
The specific biological effects of these derivatives are highly dependent on the nature and position of substituents on both the phenyl rings and the amide nitrogen.
Significance and Research Rationale for N 4 Ethoxyphenyl 3 4 Methoxyphenyl Acrylamide
While specific research findings on the biological activity of N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide are not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the known properties of its constituent parts and related molecules. The compound is commercially available for research purposes, indicating its potential utility in screening assays and as a building block for more complex molecules. sigmaaldrich.com
The key structural features of this compound that warrant investigation include:
The Acrylamide (B121943) Core: As previously mentioned, this functional group is a Michael acceptor and can participate in covalent bonding with biological targets.
The 3-(4-methoxyphenyl) Group: The methoxy (B1213986) substituent on the phenyl ring is a common feature in many bioactive compounds and can influence the molecule's electronic properties and metabolic stability.
The N-(4-ethoxyphenyl) Group: The ethoxy group on the N-phenyl ring can affect the compound's lipophilicity and its ability to form hydrogen bonds, which are crucial for drug-receptor interactions.
Research into this specific compound is likely driven by the desire to explore the unique combination of these structural motifs and to determine if they confer any advantageous biological properties. The synthesis and evaluation of a library of related compounds, including this compound, would be a logical step in a drug discovery program aimed at identifying novel therapeutic agents.
While detailed experimental data for this particular compound is scarce, the broader family of N-phenyl cinnamides has been a subject of study. For instance, various N-phenyl cinnamamide (B152044) derivatives have been synthesized and investigated for their potential to protect hepatocytes against oxidative stress. mdpi.com
Below is a table summarizing the basic properties of this compound:
| Property | Value |
| Molecular Formula | C₁₈H₁₉NO₃ |
| Molecular Weight | 297.35 g/mol |
| CAS Number | 19186-87-9 |
This data is sourced from PubChem. uni.lu
Biological Activities and Molecular Mechanisms of Action of N 4 Ethoxyphenyl 3 4 Methoxyphenyl Acrylamide
Anti-proliferative and Cytotoxic Activities in Cellular Models
Derivatives of acrylamide (B121943) have demonstrated a broad spectrum of cytotoxic and anti-proliferative activities against various human cancer cell lines. The efficacy of these compounds is often influenced by the nature of the substituents on the aromatic rings. For instance, a novel series of coumarin-acrylamide hybrids showcased significant cytotoxic effects against the HepG2 human liver cancer cell line, with some derivatives exhibiting higher potency than the standard chemotherapeutic agent 5-fluorouracil. nih.gov One of the most active compounds in this series, a coumarin-3-(4-methoxyphenyl)acrylamide derivative, displayed an IC50 value of 1.88 μM against HepG2 cells. nih.gov
Furthermore, newly synthesized acrylamide derivatives have been evaluated for their chemotherapeutic potential against the MCF-7 breast cancer cell line. nih.gov These studies have revealed that N-aryl amide derivatives can exhibit potent anticancer activity, with IC50 values ranging from moderate to potent. nih.govmdpi.com For example, certain N-aryl amide derivatives have shown IC50 values in the low micromolar range against MCF-7 cells. nih.gov The cytotoxic potential of these compounds underscores their potential as a scaffold for the development of new anticancer agents. The table below summarizes the cytotoxic activities of some representative acrylamide derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (μM) | Reference |
| Coumarin-acrylamide hybrid | HepG2 (Liver) | 1.88 | nih.gov |
| N-aryl amide derivative | MCF-7 (Breast) | 2.11 - 26.83 | nih.gov |
| Cinnamic acyl 1,3,4-thiadiazole (B1197879) amide | MCF-7 (Breast) | 0.28 (μg/mL) | nih.gov |
| Cinnamic acyl 1,3,4-thiadiazole amide | A549 (Lung) | 0.52 (μg/mL) | nih.gov |
This table presents a selection of data for illustrative purposes. For detailed information, please refer to the cited sources.
A significant mechanism underlying the anti-proliferative effects of acrylamide derivatives is the induction of apoptosis, or programmed cell death. Studies on the broader class of acrylamides have shown that these compounds can trigger apoptosis in various cancer cell lines. nih.govnih.govnih.govmdpi.com For example, acrylamide has been shown to induce apoptosis in RAW 264.7 cells in a concentration-dependent manner, as evidenced by an increase in cleaved caspase-3 and cleaved PARP levels. nih.gov
The intrinsic, or mitochondrial, pathway of apoptosis appears to be a key mechanism for acrylamide-induced cell death. This is supported by findings that acrylamide exposure can lead to an increase in the expression of the pro-apoptotic protein Bax, with little to no effect on the anti-apoptotic protein Bcl-2. mdpi.com The altered ratio of Bax to Bcl-2 is a critical factor in mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c, which activates the caspase cascade. Subchronic exposure to acrylamide has been shown to affect the expression of Bcl-2 and Bax in the nervous system of rats, suggesting a role for these proteins in acrylamide-induced neuropathy. nih.gov While the direct involvement of the extrinsic pathway has been less studied for this specific class of compounds, the activation of caspase-3 suggests a convergence of apoptotic signaling pathways. nih.gov
Interference with the normal progression of the cell cycle is another hallmark of the anticancer activity of many acrylamide derivatives. Several studies have demonstrated that these compounds can cause cell cycle arrest, particularly at the G2/M phase. nih.govnih.gov For instance, a coumarin-acrylamide derivative was found to induce a significant increase in the percentage of HepG2 cells in the G2/M phase, rising from 10.86% in untreated cells to 34.92% in treated cells. nih.gov This arrest in the G2/M phase was accompanied by a decrease in the cell population in the G1 and S phases. nih.gov
Similarly, an N-aryl amide derivative was shown to interfere with the cell cycle profile of MCF-7 cells, leading to an accumulation of cells in the G2/M phase from 8.39% to 42.50%. nih.gov This G2/M arrest is often a prelude to apoptosis, as evidenced by a concurrent increase in the pre-G1 cell population, which is indicative of apoptotic cells. nih.gov The ability of these compounds to halt cell division at a critical checkpoint highlights their potential as antimitotic agents.
The disruption of microtubule dynamics is a well-established mechanism of action for many potent anticancer drugs. There is growing evidence to suggest that acrylamide and cinnamic acid derivatives can also exert their anti-proliferative effects by targeting the microtubule network. nih.govmdpi.comnih.govnih.govresearchgate.net Several studies have shown that these compounds can inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. nih.govnih.gov
Molecular docking studies have indicated that some of these derivatives likely bind to the colchicine-binding site on β-tubulin. nih.govnih.govresearchgate.net This interaction prevents the assembly of α- and β-tubulin heterodimers into microtubules, leading to a disruption of the cellular microtubule network, mitotic arrest, and ultimately, apoptosis. For example, a cinnamic acyl 1,3,4-thiadiazole amide derivative not only showed potent cytotoxicity against cancer cells but also exhibited significant inhibition of tubulin polymerization. nih.gov Similarly, a coumarin-3-(4-methoxyphenyl)acrylamide derivative demonstrated a high percentage of β-tubulin polymerization inhibition. nih.gov This interference with microtubule function positions these compounds as promising microtubule-targeting agents.
The impact of N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide on key cellular signaling pathways has not been directly elucidated. However, studies on related chalcones, which share a similar α,β-unsaturated ketone system, have shown modulation of pathways crucial for cancer cell survival and proliferation. For instance, certain chalcone (B49325) derivatives have been found to decrease the phosphorylation and activity of STAT3 in leukemia and ovarian cancer cell lines. researchgate.net The STAT3 signaling pathway is a critical regulator of genes involved in proliferation, survival, and angiogenesis, and its inhibition is a key strategy in cancer therapy.
While direct evidence is lacking for the specific compound , the structural similarity to other biologically active molecules suggests that it may also influence critical signaling cascades. Further research is necessary to determine the precise effects of this compound on pathways such as Akt, ERK, and STAT3 in cancer cells.
As mentioned in the section on apoptosis, acrylamide derivatives can modulate the expression of Bcl-2 family proteins. mdpi.comnih.gov Subchronic exposure to acrylamide has been shown to alter the Bcl-2/Bax ratio, a critical determinant of cell fate. nih.gov In some contexts, acrylamide can lead to a decrease in the anti-apoptotic protein Bcl-2, thereby sensitizing cells to apoptotic stimuli. nih.gov
There is also evidence to suggest that some compounds with structural similarities to acrylamide derivatives may function as histone deacetylase (HDAC) inhibitors. researchgate.net HDAC inhibitors are a class of anticancer agents that can induce changes in gene expression, leading to cell cycle arrest, differentiation, and apoptosis. They have been shown to down-regulate the expression of Bcl-2 at the transcriptional level. nih.gov The potential for acrylamide derivatives to act as HDAC inhibitors is an area that warrants further investigation, as it could represent an additional mechanism contributing to their anti-proliferative activity.
Antimicrobial Activities (in vitro)
No published studies were found that investigated the antibacterial activity of this compound against a spectrum of bacterial species. Consequently, there is no available data on its Minimum Inhibitory Concentrations (MICs).
Similarly, there is no scientific literature available detailing the antifungal properties of this compound. Its efficacy against various fungal strains has not been reported.
As there are no primary studies on the antimicrobial activities of this specific compound, any proposed mechanisms of action, such as DNA gyrase inhibition or membrane disruption, would be purely speculative and are not supported by experimental evidence.
Receptor Binding and Modulation Studies (in vitro and cellular systems)
Characterization of Agonist or Antagonist Activity
There is no available research data characterizing the agonist or antagonist activities of this compound on any biological target.
Allosteric Modulation and Binding Site Analysis
There is no available research data describing the allosteric modulation properties or the specific binding site interactions of this compound.
Structure Activity Relationship Sar Studies of N 4 Ethoxyphenyl 3 4 Methoxyphenyl Acrylamide Analogues
Influence of Substituent Variations on Biological Activity and Selectivity
The biological activity of this class of compounds is highly sensitive to the nature and position of substituents on both aromatic rings and the configuration of the acrylamide (B121943) linker.
The N-(4-ethoxyphenyl) group plays a significant role in the molecule's interaction with its biological targets. Alterations to the ethoxy substituent can dramatically impact activity. Studies on related N-aryl amide derivatives have shown that both the electronic and steric properties of the substituent at this position are critical.
For instance, in a series of anticancer acrylamide derivatives, variations on the N-aryl ring led to a wide range of cytotoxic activities. Replacing the ethoxy group with other functionalities, such as hydroxyl or different alkoxy groups, can alter hydrogen bonding capabilities and lipophilicity. The substitution pattern on this ring is a key determinant of target engagement. For example, converting an amine to a tertiary amide by introducing an acryloyl group can improve both hydrophilicity and lipophilicity, which in turn enhances cell permeability and physicochemical properties. nih.gov
The following table illustrates the impact of substituting the N-aryl moiety in a series of related acrylamide compounds on their cytotoxic activity against the MCF-7 breast cancer cell line.
| Compound | N-Aryl Moiety | IC50 (µM) |
| 4a | Phenyl | 26.83 |
| 4b | 4-Chlorophenyl | 10.19 |
| 4c | 4-Methylphenyl | 15.33 |
| 4d | 4-Methoxyphenyl | 8.64 |
| 4e | 3-Hydroxy-4-methoxyphenyl | 2.11 |
Data derived from a study on related N-aryl amide derivatives, demonstrating the principle of SAR on this moiety. mdpi.com
As shown, the introduction of electron-donating groups (like methoxy) and hydrogen-bonding groups (like hydroxyl) tends to enhance cytotoxic activity. mdpi.com
The 3-(4-methoxyphenyl) portion of the molecule is equally important for biological activity. This ring system often fits into a hydrophobic pocket of a target protein, and modifications can fine-tune these interactions.
Research on related structures, such as combretastatin analogues, has shown that the substitution pattern on this phenyl ring is crucial for activity, particularly in anticancer contexts where these compounds may target tubulin. researchgate.net The methoxy (B1213986) group at the para position is often a key feature. Shifting it to the meta or ortho position, or replacing it with other groups, can lead to a significant loss of activity.
In a study of 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide derivatives, the presence of a 4-methoxyphenyl group (in compound ACR-2) compared to an unsubstituted phenyl group (in compound ACR-3) demonstrated a difference in performance as a corrosion inhibitor, highlighting the influence of the methoxy group on the molecule's electronic properties and surface interactions. mdpi.com
The acrylamide linker is not merely a spacer; its geometry and electronic nature are vital. The double bond imparts rigidity to the central part of the molecule, which limits the conformational freedom and helps to orient the two phenyl rings in a specific spatial arrangement for optimal target binding. The most stable configuration is typically the (E)-isomer (trans), where the bulky phenyl groups are on opposite sides of the double bond. uni.lu
This specific geometry is often essential for fitting into a defined binding site. In many classes of biologically active molecules, such as the estrogen receptor modulator GW7604, the E/Z isomeric configuration is a critical determinant of the pharmacological profile, dictating whether the compound acts as an agonist or an antagonist. nih.gov While specific comparative studies on the E/Z isomers of N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide are not widely reported, the principles from related compounds strongly suggest that the (E)-isomer is the pharmacologically relevant one.
Stereochemical Considerations and Their Impact on Pharmacological Profile
Stereochemistry is a critical factor in drug action, as biological systems are chiral. nih.gov While the parent compound this compound is achiral, the introduction of certain substituents on the core structure can create chiral centers, resulting in enantiomers.
Enantiomers of a chiral drug can have markedly different pharmacological and pharmacokinetic properties. nih.govresearchgate.net One enantiomer may be significantly more potent or have a different biological effect than the other. For instance, the S-enantiomer of the antidepressant citalopram is responsible for the desired therapeutic effect, while the R-enantiomer is much less potent. nih.gov
Therefore, if analogues of this compound are designed that contain stereocenters, it is crucial to separate and evaluate the individual enantiomers. This approach can lead to the development of drugs with improved therapeutic indices, simpler pharmacokinetic profiles, and fewer side effects. nih.govijpsjournal.com
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a computational strategy used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.govresearchgate.net For a series of acrylamide analogues, a pharmacophore model might include features such as hydrogen bond acceptors (e.g., the carbonyl oxygen), hydrogen bond donors (e.g., the amide N-H), and aromatic rings.
A study on N-(3-amino-4-methoxyphenyl) acrylamide derivatives as potential Epidermal Growth Factor Receptor (EGFR) inhibitors developed a five-point pharmacophore model (HHRRR_1) consisting of two hydrophobic groups and three aromatic ring features. ymerdigital.com Such models serve as 3D queries to screen virtual libraries for new, potent compounds.
Once a promising "hit" compound is identified, lead optimization strategies are employed to improve its drug-like properties. nih.gov This process involves iterative chemical modifications to enhance potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. Common strategies include:
Structural Simplification : Removing non-essential functional groups to reduce molecular complexity and improve synthetic accessibility. nih.gov
Bioisosteric Replacement : Swapping functional groups with other groups that have similar physical or chemical properties to improve potency or reduce toxicity.
Improving Physicochemical Properties : Modifying the structure to achieve a balance between solubility and permeability, often guided by metrics like LogP. nih.gov
Design Principles for Enhanced Potency and Target Specificity
Based on SAR studies of this compound and related analogues, several key design principles emerge for enhancing potency and target specificity:
Optimize N-Aryl Substituents : The 4-ethoxyphenyl moiety is highly sensitive to substitution. The introduction of small, electron-donating groups and hydrogen bond donors/acceptors at the meta and para positions can enhance activity, as seen in related anticancer agents where a 3-hydroxy-4-methoxyphenyl group was superior. mdpi.com
Preserve the 4-Methoxyphenyl Group : The 4-methoxy substitution on the second phenyl ring appears to be a favorable feature for activity in many contexts. Modifications here should be approached with caution, focusing on maintaining or enhancing hydrophobic interactions without introducing steric hindrance.
Maintain the (E)-Acrylamide Configuration : The rigid (E)-configuration of the acrylamide linker is crucial for correctly positioning the aryl rings. This geometry should be maintained to ensure optimal binding to the target.
Incorporate Specificity-Conferring Elements : To improve target specificity and reduce off-target effects, functional groups can be introduced that interact with unique residues in the target's binding site. This can be guided by molecular docking studies that reveal how analogues bind. mdpi.comnih.gov
Address Stereochemistry : If modifications introduce chirality, the individual enantiomers should be synthesized and tested, as one isomer is likely to be significantly more active and possess a better pharmacological profile. nih.govijpsjournal.com
By systematically applying these principles, medicinal chemists can rationally design novel analogues of this compound with superior potency, selectivity, and therapeutic potential.
Future Directions and Research Opportunities for N 4 Ethoxyphenyl 3 4 Methoxyphenyl Acrylamide
Exploration of Novel Biological Targets and Therapeutic Applications (conceptual)
The chemical architecture of N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide, featuring a substituted acrylamide (B121943) moiety, suggests it may interact with a variety of biological macromolecules. Future research should conceptually explore targets beyond those immediately obvious, leveraging the known activities of structurally related compounds.
Kinase Inhibition: Many compounds with N-aryl acrylamide substructures are known covalent inhibitors of protein kinases, targeting a cysteine residue near the ATP-binding site. While this compound could be investigated against well-known oncogenic kinases like EGFR and VEGFR, a forward-thinking approach would involve screening it against less conventional kinases implicated in disease. This includes Lemur tyrosine kinase 3 (LKYT3), which promotes tumor development, and other kinases involved in inflammatory diseases or neurodegeneration.
Tubulin Polymerization: Certain acrylamide derivatives have been designed to inhibit β-tubulin polymerization, disrupting microtubule dynamics and inducing apoptosis in cancer cells nih.gov. Investigating the potential of this compound to bind to the colchicine site of tubulin could open new avenues for its development as an anti-mitotic agent for cancer therapy nih.gov.
Transglutaminase 2 (TGM2) Inhibition: The N-phenylacrylamide scaffold is a known inhibitor of transglutaminase 2 (TGM2), an enzyme involved in protein cross-linking and implicated in fibrosis, inflammation, and cancer targetmol.com. Conceptually, this compound could be evaluated for its ability to modulate TGM2 activity, presenting a potential therapeutic strategy for diseases such as celiac disease, idiopathic pulmonary fibrosis, and certain types of cancer.
Metabolic Pathways: Recent evidence suggests that targeting metabolic vulnerabilities in cancer cells can overcome resistance to conventional therapies like tyrosine kinase inhibitors (TKIs) mdpi.com. Future studies could explore whether this compound affects key metabolic pathways, such as lipid metabolism or glutamine-dependent processes, which are crucial for the survival of cancer stem cells mdpi.com.
A summary of potential, conceptually-driven biological targets and their associated therapeutic areas is presented below.
| Potential Biological Target | Associated Therapeutic Area (Conceptual) | Rationale |
| Novel Protein Kinases (e.g., LKYT3) | Oncology, Inflammatory Disorders | The acrylamide moiety can act as a covalent warhead for cysteine-containing kinases. |
| β-Tubulin | Oncology | Structurally similar acrylamides have shown anti-mitotic activity by disrupting microtubule formation nih.gov. |
| Transglutaminase 2 (TGM2) | Fibrotic Diseases, Celiac Disease, Oncology | The N-phenylacrylamide core is a known pharmacophore for TGM2 inhibition targetmol.com. |
| Cancer Cell Metabolism Pathways | Oncology (Resistance Breaking) | Targeting metabolic adaptations is a novel strategy to overcome TKI resistance mdpi.com. |
Development of Advanced Synthetic Methodologies for Diversification
To fully explore the structure-activity relationship (SAR) of this compound, the development of advanced and efficient synthetic methodologies is crucial. Current synthesis of related compounds often involves the condensation of an aldehyde with an acetamide derivative nih.gov. While effective, future efforts should focus on methods that allow for rapid diversification of the core scaffold.
Combinatorial Chemistry: Employing combinatorial approaches, where building blocks corresponding to the ethoxyphenyl, methoxyphenyl, and acrylamide portions are varied, would enable the creation of a large library of analogues. This could be achieved using parallel synthesis techniques to rapidly generate compounds for high-throughput screening.
Flow Chemistry: Transitioning the synthesis to a continuous flow process could offer significant advantages in terms of safety, scalability, and reaction control. Flow chemistry allows for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing hazardous intermediates.
Catalyst-Driven Synthesis: The development of novel catalytic methods, such as stereoselective catalysis, could be used to introduce chiral centers or control the geometry of the acrylamide double bond. This would allow for the exploration of three-dimensional chemical space, which is often crucial for enhancing potency and selectivity.
Late-Stage Functionalization: Research into late-stage functionalization reactions would be highly valuable. These methods would allow for the direct modification of the parent compound, enabling the introduction of new functional groups (e.g., halogens, trifluoromethyl groups) without needing to re-synthesize the molecule from scratch, thus accelerating the SAR studies.
Application of Machine Learning and Artificial Intelligence in Compound Design
The integration of machine learning (ML) and artificial intelligence (AI) offers a powerful paradigm to accelerate the discovery and optimization of novel derivatives of this compound rsc.org. These computational tools can navigate the vast chemical space to identify molecules with desired properties efficiently rsc.org.
Generative Models: Deep generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on existing libraries of bioactive molecules to design novel compounds with similar scaffolds but potentially improved properties rsc.org. This in silico generation of candidates can prioritize synthetic efforts.
Predictive Modeling: ML algorithms, including Random Forest (RF) and Support Vector Machines (SVM), can be used to build predictive models for various endpoints frontiersin.org. This includes predicting biological activity against specific targets, as well as forecasting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Such models can help filter out compounds with unfavorable profiles early in the discovery process.
Bayesian Optimization: For optimizing the compound's properties, Bayesian optimization algorithms can be employed. This iterative approach uses experimental data to build a probabilistic model, which then suggests the next set of compounds to synthesize and test to achieve a desired property profile with minimal experimental runs nih.gov. This method is particularly useful for fine-tuning multiple properties simultaneously, such as potency and selectivity nih.gov.
| Machine Learning Application | Objective | Potential Impact |
| Generative Adversarial Networks (GANs) | Design novel analogues in silico. | Rapidly explores chemical space to generate new, synthesizable molecules rsc.org. |
| Random Forest / SVM Models | Predict bioactivity and ADMET properties. | Prioritizes compounds with higher chances of success and reduces costly experimental screening frontiersin.org. |
| Bayesian Optimization | Iteratively refine compound properties. | Accelerates the optimization of multiple parameters (e.g., potency, solubility) with fewer experiments nih.gov. |
Investigation of Synergistic Effects in Combination with Established Therapeutic Agents (in vitro/cellular)
A promising strategy to enhance therapeutic efficacy and overcome drug resistance is combination therapy openreadings.eu. Given that this compound may function as a kinase inhibitor, its potential for synergistic interactions with other agents should be systematically investigated in in vitro and cellular models. The goal is to identify combinations that produce a greater therapeutic effect than the sum of the individual agents.
Combination with Chemotherapeutics: In cancer cell lines, particularly those resistant to standard treatments like triple-negative breast cancer, the compound could be tested in combination with conventional chemotherapeutic agents such as doxorubicin openreadings.eu. Cellular assays would assess whether the combination leads to enhanced apoptosis or cell cycle arrest.
Combination with Other Targeted Agents: Combining two targeted agents that inhibit different signaling pathways can prevent resistance. For instance, combining this compound with a CDK7 inhibitor or an iron-chelating agent could be explored in relevant cancer cell lines frontiersin.orgresearchgate.net. Synergy can be quantified using models like the Chou-Talalay method to calculate a combination index (CI) openreadings.eu.
Combination with Immunotherapy: TKIs have been shown to improve cancer immunosurveillance, providing a rationale for combining them with immunotherapy agents like immune checkpoint inhibitors nih.gov. Co-culture experiments using cancer cells and immune cells (e.g., T cells) could be designed to test if the compound enhances cancer cell killing by immune cells.
Combination with Metabolism-Targeting Drugs: To combat metabolic adaptations that lead to drug resistance, combining the compound with drugs that target lipid metabolism, such as statins, could be investigated. Studies have shown that statins can increase the sensitivity of cancer cells to TKIs mdpi.com.
| Combination Agent Class | Rationale for Synergy | Example Agent (for in vitro study) |
| Conventional Chemotherapy | Overcoming efflux pump-mediated drug resistance openreadings.eu. | Doxorubicin |
| Other Kinase Inhibitors | Blocking parallel or downstream signaling pathways to prevent escape mechanisms researchgate.net. | CDK7 Inhibitors |
| Immunotherapy Agents | Enhancing immune recognition of tumor cells nih.gov. | Anti-PD-1/PD-L1 antibodies (in co-culture) |
| Metabolic Inhibitors | Targeting metabolic reprogramming that confers TKI resistance mdpi.com. | Simvastatin |
| Iron Chelators | Downregulating receptor tyrosine kinase expression and inducing apoptosis frontiersin.org. | Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone (Dp44mT) |
Conceptualization of Targeted Delivery Systems (excluding dosage and administration)
Small molecule inhibitors often suffer from drawbacks such as poor solubility, non-specific tissue distribution, and dose-dependent side effects nih.govbenthamdirect.com. Conceptualizing advanced drug delivery systems for this compound could significantly enhance its therapeutic potential by improving its pharmacokinetic profile and enabling targeted delivery to diseased tissues mdpi.com.
Nanoparticle-Based Carriers: Encapsulating the compound within nanocarriers offers a versatile strategy.
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate the drug, improving its solubility and stability nih.gov. The surface can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells, such as tumor cells overexpressing a particular receptor benthamdirect.com.
Lipid-Based Systems: Liposomes, solid lipid nanoparticles (SLN), and nanostructured lipid carriers (NLC) can effectively carry hydrophobic drugs like this one, enhancing bioavailability and reducing off-target toxicity nih.gov.
Inorganic Nanoparticles: Gold nanoparticles (AuNPs) offer unique properties. The compound could be conjugated to AuNPs, which can then be used for targeted delivery and potentially combined with photothermal therapy for a synergistic effect in cancer treatment mdpi.com.
Antibody-Drug Conjugates (ADCs): A more direct targeting approach would involve covalently linking the compound to a monoclonal antibody that recognizes a tumor-specific antigen. This ADC would selectively deliver the cytotoxic payload directly to cancer cells, minimizing exposure to healthy tissues.
Stimuli-Responsive Systems: Advanced delivery systems could be designed to release the compound in response to specific stimuli within the target microenvironment, such as changes in pH or the presence of certain enzymes that are overexpressed in tumors mdpi.com. This would provide controlled, on-demand drug release at the site of action mdpi.com.
These conceptual delivery strategies focus on enhancing the compound's efficacy and selectivity by ensuring it reaches its intended target with minimal collateral damage, a key goal in modern pharmacology benthamscience.com.
Q & A
Q. What are the optimal synthetic routes and purification methods for N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide?
The synthesis typically involves a multi-step approach, starting with the condensation of 4-ethoxyaniline with a 4-methoxyphenyl acryloyl chloride derivative. Key steps include:
- Reaction conditions : Use a polar aprotic solvent (e.g., DMF or THF) with a base like triethylamine to facilitate amide bond formation at 60–80°C .
- Catalysts : Employ coupling agents such as HATU or EDCI for improved yield .
- Purification : Flash chromatography (ethyl acetate/petroleum ether gradients) or recrystallization from ethanol/water mixtures enhances purity . Note: Specific protocols for this compound are not reported, but analogous acrylamide syntheses suggest adapting these conditions .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths, angles, and stereochemistry. Single-crystal diffraction (Cu-Kα radiation) is ideal for absolute configuration determination .
- Spectroscopy : - and -NMR (in DMSO-d) identify substituent environments (e.g., methoxy δ ~3.8 ppm, ethoxy δ ~1.3–4.0 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]: 326.15) .
- Collision cross-section (CCS) : Predictions via ion mobility spectrometry (IMS) correlate with computational models (e.g., m/z 326.15, CCS ~210 Ų) .
Advanced Research Questions
Q. How to design experiments to evaluate the biological activity of this compound?
- In vitro assays : Test cytotoxicity using MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC determination. Include positive controls like doxorubicin .
- Molecular docking : Screen against targets like NF-κB or Nrf2 using AutoDock Vina to predict binding affinities. Compare with structurally similar compounds (e.g., 3-(4-methoxyphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide) .
- Structure-activity relationship (SAR) : Modify substituents (e.g., replace methoxy with ethoxy) and assess activity changes .
Q. How to resolve contradictions in reported biological activity data across studies?
- Statistical analysis : Apply multivariate regression to isolate substituent effects (e.g., methoxy vs. ethoxy groups on potency) .
- Orthogonal assays : Validate findings using complementary methods (e.g., apoptosis assays alongside cytotoxicity screens) .
- Meta-analysis : Compare data from structurally analogous compounds (e.g., N-(4-phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide) to identify trends .
Q. What methodologies elucidate the mechanism of action in cellular models?
- Gene expression profiling : Use qPCR or RNA-seq to assess pathways like Nrf2/ARE (critical for oxidative stress response) .
- Protein interaction studies : Perform pull-down assays with biotinylated derivatives to identify binding partners .
- Kinetic studies : Monitor reactive oxygen species (ROS) generation via fluorescence probes (e.g., DCFH-DA) to link activity to redox modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
